molecular formula C16H11N3O B14359370 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde CAS No. 94328-43-5

4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde

Cat. No.: B14359370
CAS No.: 94328-43-5
M. Wt: 261.28 g/mol
InChI Key: GQPYONBHVVYRKV-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its two phenyl groups attached at the 4 and 6 positions of the triazine ring, and an aldehyde group at the 2 position. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4,6-Diphenyl-1,3,5-triazine-2-carboxylic acid.

    Reduction: 4,6-Diphenyl-1,3,5-triazine-2-methanol.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The triazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both phenyl groups and an aldehyde group allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

94328-43-5

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

4,6-diphenyl-1,3,5-triazine-2-carbaldehyde

InChI

InChI=1S/C16H11N3O/c20-11-14-17-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-11H

InChI Key

GQPYONBHVVYRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C=O)C3=CC=CC=C3

Origin of Product

United States

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